5-Sulfonaphthalene-2,3-dicarboxylic acid
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Overview
Description
5-Sulfonaphthalene-2,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) and a sulfonic acid group (-SO3H) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfonaphthalene-2,3-dicarboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. One common method is the sulfonation of naphthalene with sulfuric acid to produce 5-sulfonaphthalene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where naphthalene is sulfonated and carboxylated in a series of reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Sulfonaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinic acid derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
5-Sulfonaphthalene-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Sulfonaphthalene-2,3-dicarboxylic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The carboxyl groups can participate in coordination with metal ions, influencing catalytic processes and molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: Similar in structure but lacks the sulfonic acid group.
Maleic Acid: Contains two carboxyl groups but has a different ring structure.
2,5-Furandicarboxylic Acid:
Uniqueness
5-Sulfonaphthalene-2,3-dicarboxylic acid is unique due to the presence of both sulfonic and carboxyl groups on a naphthalene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and industrial processes .
Properties
CAS No. |
65190-26-3 |
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Molecular Formula |
C12H8O7S |
Molecular Weight |
296.25 g/mol |
IUPAC Name |
5-sulfonaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8O7S/c13-11(14)8-4-6-2-1-3-10(20(17,18)19)7(6)5-9(8)12(15)16/h1-5H,(H,13,14)(H,15,16)(H,17,18,19) |
InChI Key |
DBLUSQLVRKGZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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